(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate
CAS No.:
Cat. No.: VC14497842
Molecular Formula: C22H36O3
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate -](/images/structure/VC14497842.png)
Specification
Molecular Formula | C22H36O3 |
---|---|
Molecular Weight | 348.5 g/mol |
IUPAC Name | (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate |
Standard InChI | InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3 |
Standard InChI Key | HVBACKJYWZTKCA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Incensole acetate is classified as a bicyclic diterpenoid acetate with the molecular formula C₂₂H₃₆O₃ and a molecular weight of 348.5 g/mol . Its systematic IUPAC name, [(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate, reflects its stereochemical complexity, including three stereocenters and two trans double bonds at positions 5 and 9 . The compound’s structure features a 15-oxabicyclo[10.2.1]pentadeca-5,9-diene core substituted with methyl, isopropyl, and acetyloxy groups (Figure 1) .
Table 1: Key Physicochemical Properties of Incensole Acetate
Property | Value | Source |
---|---|---|
logP (Lipophilicity) | 4.999 | |
logS (Aqueous Solubility) | -5.431 | |
Topological Polar Surface Area | 35.53 Ų | |
Hydrogen Bond Acceptors/Donors | 3/0 | |
Synthetic Accessibility Score | 5.33 (Moderate) |
The compound’s lipophilicity (logP = 4.999) and low aqueous solubility (logS = -5.431) suggest high membrane permeability but limited bioavailability in aqueous environments . These properties align with its classification under Lipinski’s Rule of Five (accepted) and the Golden Triangle criteria for drug-likeness .
Natural Occurrence and Biosynthetic Sources
Primary Source: Boswellia papyrifera
Incensole acetate is most abundantly found in the resin of Boswellia papyrifera, a tree native to Eritrea and Ethiopia . Comparative studies of five Boswellia species (B. serrata, B. carterii, B. sacra, B. frereana, and B. papyrifera) revealed that 32.87% of the acetylated fraction in B. papyrifera’s methanol extract consists of incensole acetate, whereas the compound is absent in other species . The n-hexane and ethyl acetate fractions of B. papyrifera resin contain lower concentrations (14.66% and 2.84%, respectively) .
Ecological and Phytochemical Significance
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
Incensole acetate exhibits moderate intestinal absorption (HIA = 0.012) but high plasma protein binding (96.10%), limiting its free plasma concentration to 3.22% . Despite low Caco-2 permeability (-4.692), its lipophilicity facilitates blood-brain barrier penetration (BBB score = 0.299), classifying it as permeable to the central nervous system . The volume of distribution (VD = 1.419 L/kg) indicates extensive tissue partitioning .
Metabolism and Drug Interactions
Cytochrome P450 (CYP) screening data reveal that incensole acetate is primarily metabolized by CYP2C19 (substrate probability = 0.893) and CYP2C9 (substrate probability = 0.452) . It shows weak inhibition of CYP1A2 (0.054), CYP2C19 (0.155), and CYP2D6 (0.08), suggesting a low risk of pharmacokinetic drug interactions .
Parameter | Value | Source |
---|---|---|
Plasma Protein Binding (PPB) | 96.10% | |
CYP2C19 Substrate Probability | 0.893 | |
CYP2C9 Substrate Probability | 0.452 | |
P-glycoprotein Substrate | 0.003 (Unlikely) |
Therapeutic Implications and Mechanisms of Action
Anti-Inflammatory Activity
Incensole acetate suppresses nuclear factor-kappa B (NF-κB) activation, a key regulator of pro-inflammatory cytokines such as TNF-α and IL-6 . In lipopolysaccharide-activated macrophages, it reduces nitric oxide production by ≥50% at micromolar concentrations, comparable to dexamethasone . This mechanism underpins its potential in treating chronic inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.
Neuropharmacological Effects
The compound demonstrates anxiolytic and antidepressant properties in murine models, attributed to its modulation of TRPV3 ion channels and serotonergic pathways . Incensole acetate increases hippocampal brain-derived neurotrophic factor (BDNF) levels by ~30%, enhancing neuroplasticity and stress resilience .
Analytical Quantification Methods
Near-Infrared Spectroscopy (NIRS)
Recent advances in non-destructive NIRS coupled with partial least squares (PLS) regression enable rapid quantification (R² = 0.98) of incensole acetate in crude resin extracts . This method correlates strongly with HPLC results (RMSE = 1.24%) and reduces analysis time from hours to minutes .
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